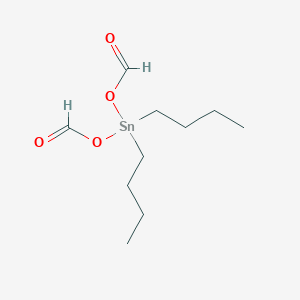
Dibutyl(diformyloxy)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl(diformyloxy)stannane is an organotin compound with the molecular formula C12H24O4Sn. It is a derivative of stannane, where two butyl groups and two formyloxy groups are attached to the tin atom. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutyl(diformyloxy)stannane can be synthesized through the reaction of dibutyltin oxide with formic acid. The reaction typically involves heating dibutyltin oxide with an excess of formic acid under reflux conditions. The reaction proceeds as follows:
(Bu2SnO)+2HCOOH→(Bu2Sn(OCHO)2)+H2O
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and precise control of temperature and pressure to achieve efficient conversion.
Chemical Reactions Analysis
Types of Reactions
Dibutyl(diformyloxy)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibutyltin oxide and formic acid.
Reduction: Reduction reactions can convert this compound to dibutyltin hydride.
Substitution: The formyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products
Oxidation: Dibutyltin oxide and formic acid.
Reduction: Dibutyltin hydride.
Substitution: Various organotin compounds depending on the nucleophile used.
Scientific Research Applications
Dibutyl(diformyloxy)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug delivery systems.
Industry: It is used as a catalyst in various industrial processes, including polymerization and condensation reactions.
Mechanism of Action
The mechanism by which dibutyl(diformyloxy)stannane exerts its effects involves the coordination of the tin atom with various functional groups. The tin atom can form stable complexes with oxygen, nitrogen, and sulfur-containing compounds. This coordination ability allows the compound to act as a catalyst in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- Dibutyltin oxide
- Dibutyltin dilaurate
- Dibutyltin diacetate
Uniqueness
Dibutyl(diformyloxy)stannane is unique due to its specific functional groups, which provide distinct reactivity and coordination properties
Properties
CAS No. |
7392-96-3 |
|---|---|
Molecular Formula |
C10H20O4Sn |
Molecular Weight |
322.97 g/mol |
IUPAC Name |
[dibutyl(formyloxy)stannyl] formate |
InChI |
InChI=1S/2C4H9.2CH2O2.Sn/c2*1-3-4-2;2*2-1-3;/h2*1,3-4H2,2H3;2*1H,(H,2,3);/q;;;;+2/p-2 |
InChI Key |
FQXRKFOIAIEUHB-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Sn](CCCC)(OC=O)OC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















